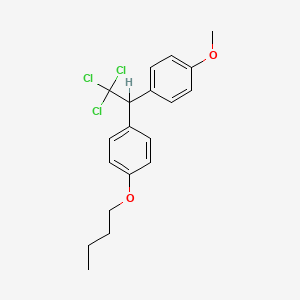
2-(p-Butoxyphenyl)-2-(p-methoxyphenyl)-1,1,1-trichloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C19H23Cl3O2. This compound is characterized by its complex structure, which includes a butoxy group, a trichloroethyl group, and a methoxyphenyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, 1-butanol, and trichloroacetaldehyde.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes:
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include derivatives with modified functional groups or new substituents.
Applications De Recherche Scientifique
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to inhibition or activation of biological pathways. The trichloroethyl group may play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene can be compared with similar compounds such as:
1-Butoxy-4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzene: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
1-Butoxy-4-[2,2,2-trichloro-1-(4-ethylphenyl)ethyl]benzene: Contains an ethyl group instead of a methoxy group, affecting its chemical properties and uses.
1-Butoxy-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene: The presence of a nitro group introduces different electronic effects and reactivity.
The uniqueness of 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
34197-10-9 |
|---|---|
Formule moléculaire |
C19H21Cl3O2 |
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H21Cl3O2/c1-3-4-13-24-17-11-7-15(8-12-17)18(19(20,21)22)14-5-9-16(23-2)10-6-14/h5-12,18H,3-4,13H2,1-2H3 |
Clé InChI |
GCBNPENAGNGTLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


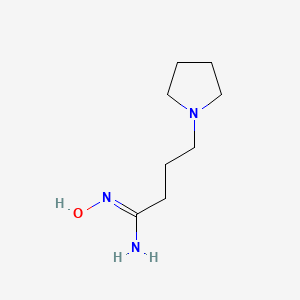
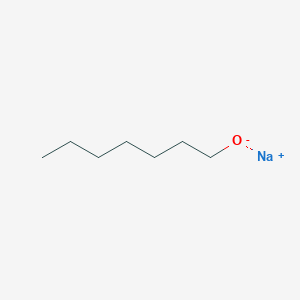
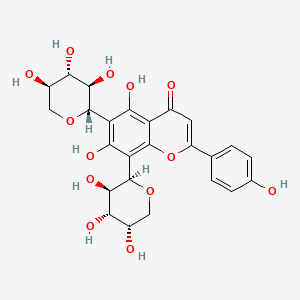

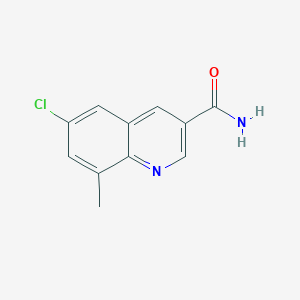
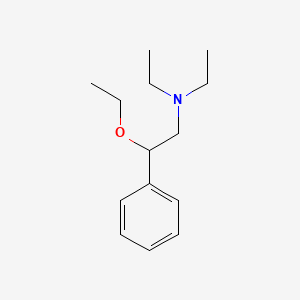
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
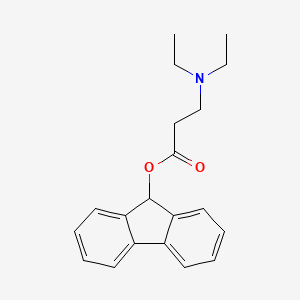
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
